molecular formula C11H12BrN3 B2461934 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1248734-02-2

1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2461934
CAS No.: 1248734-02-2
M. Wt: 266.142
InChI Key: WLBKMFRSTPUCGG-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring, which imparts unique chemical properties

Preparation Methods

The synthesis of 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBKMFRSTPUCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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